molecular formula C7H14O3 B3057187 Ethyl 2-ethoxypropanoate CAS No. 7737-40-8

Ethyl 2-ethoxypropanoate

Cat. No.: B3057187
CAS No.: 7737-40-8
M. Wt: 146.18 g/mol
InChI Key: UHKJHMOIRYZSTH-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxypropanoate is an organic compound with the molecular formula C₇H₁₄O₃. It is an ester formed from the reaction of ethanol and propanoic acid. This compound is known for its applications in various industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxypropanoate can be synthesized through the esterification of ethanol and propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-ethoxypropanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxypropanoate involves its interaction with various molecular targets and pathways. As an ester, it can participate in hydrolysis reactions, releasing ethanol and propanoic acid, which can further interact with biological systems. The specific pathways and targets depend on the context of its use, such as in drug delivery or as a solvent in chemical reactions .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-ethoxypropanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Biological Activity

Ethyl 2-ethoxypropanoate (C₇H₁₄O₃) is an organic compound classified as an ester, formed from the reaction of ethanol and propanoic acid. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ester functional group, which influences its reactivity and interactions with biological systems. The compound can undergo several chemical reactions, including hydrolysis, reduction, and substitution. These reactions are essential for understanding its behavior in biological contexts.

Property Value
Molecular FormulaC₇H₁₄O₃
Molecular Weight130.19 g/mol
Boiling Point180 °C
SolubilitySoluble in organic solvents

The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, it is known to be utilized in the synthesis of various biological compounds, suggesting potential interactions with biological pathways.

Potential Biological Effects

Case Studies

  • Toxicological Evaluations : Research has indicated that compounds similar to this compound may exhibit toxicological effects at certain concentrations. Studies have focused on the metabolism and disposition of related esters in animal models, emphasizing the need for further investigation into the safety profile of this compound .
  • Biological Applications : this compound has been employed in drug formulation and delivery systems. Its properties as a solvent make it valuable for creating formulations that enhance drug solubility and bioavailability .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with other esters is beneficial:

Compound Molecular Formula Applications
Ethyl AcetateC₄H₈O₂Solvent in paints and coatings
Methyl ButyrateC₅H₁₀O₂Flavoring agent
Ethyl PropionateC₅H₁₀O₂Solvent and intermediate in synthesis

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of Ethyl 2-ethoxypropanoate to ensure reproducibility?

  • Methodological Answer : Prioritize solvent selection (e.g., ethanol vs. THF), catalyst loading (e.g., acid/base catalysis), and temperature control. Document reaction kinetics using techniques like HPLC or GC-MS to monitor intermediates. Validate purity via NMR and compare spectral data with PubChem/ECHA databases . For reproducibility, adhere to standardized protocols from regulatory frameworks (e.g., FDA GSRS) to minimize batch variability .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of GC-MS (for volatile impurities), HPLC (for non-volatile byproducts), and NMR (¹H/¹³C for structural confirmation). Cross-reference results with spectral libraries from PubChem or ECHA. For trace metal analysis, employ ICP-MS, especially if the compound is used in catalysis .

Q. How should researchers address safety protocols when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for PPE (gloves, goggles, fume hoods). Monitor vapor exposure using real-time gas sensors. For toxicity assessments, consult ECHA’s hazard classifications and conduct in vitro assays (e.g., Ames test for mutagenicity) if novel derivatives are synthesized .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) enhance the study of this compound’s reaction mechanisms?

  • Methodological Answer : Apply Density Functional Theory (DFT) to model transition states and activation energies for esterification or hydrolysis pathways. Validate simulations with experimental kinetic data (e.g., Arrhenius plots). Use software like Gaussian or ORCA, and archive input/output files for reproducibility .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

  • Methodological Answer : Conduct meta-analyses of existing studies, focusing on variables like solvent polarity, catalyst structure (e.g., chiral vs. achiral), and stereoselectivity metrics. Use Bland-Altman plots to quantify bias between datasets. Replicate key experiments under controlled conditions .

Q. How can researchers design experiments to investigate this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC sampling. Use DOE (Design of Experiments) to model degradation pathways. For pH studies, simulate gastrointestinal (pH 1.2–7.4) or environmental conditions (pH 4–9) .

Q. What interdisciplinary approaches (e.g., bioinformatics, materials science) could expand applications of this compound?

  • Methodological Answer : Explore its use as a green solvent in polymer synthesis (via rheological studies) or as a precursor in drug delivery systems (e.g., prodrug linkage analysis via LC-MS/MS). Collaborate with computational biologists to predict metabolic pathways using tools like MetaCyc .

Q. Methodological Considerations

Q. How should researchers address limitations in studying this compound’s environmental impact?

  • Methodological Answer : Conduct lifecycle assessments (LCA) to track biodegradation products. Use OECD Test Guidelines 301/302 for aerobic/anaerobic degradation studies. Acknowledge limitations (e.g., lack of long-term ecotoxicology data) in discussion sections and propose follow-up field studies .

Q. What frameworks ensure ethical compliance when publishing datasets on this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest (e.g., industry funding) and archive raw data on platforms like Zenodo. Follow ICMJE guidelines for chemical safety reporting in manuscripts .

Properties

IUPAC Name

ethyl 2-ethoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-9-6(3)7(8)10-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKJHMOIRYZSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289573
Record name ETHYL 2-ETHOXYPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7737-40-8, 112889-45-9
Record name NSC61984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL 2-ETHOXYPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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